4,4'-Oxybis((bromomethyl)benzene)

Catalog No.
S727789
CAS No.
4542-75-0
M.F
C14H12Br2O
M. Wt
356.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Oxybis((bromomethyl)benzene)

CAS Number

4542-75-0

Product Name

4,4'-Oxybis((bromomethyl)benzene)

IUPAC Name

1-(bromomethyl)-4-[4-(bromomethyl)phenoxy]benzene

Molecular Formula

C14H12Br2O

Molecular Weight

356.05 g/mol

InChI

InChI=1S/C14H12Br2O/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H,9-10H2

InChI Key

QPSFOUFNVQVKKJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CBr)OC2=CC=C(C=C2)CBr

Canonical SMILES

C1=CC(=CC=C1CBr)OC2=CC=C(C=C2)CBr

4,4'-Oxybis((bromomethyl)benzene), also known by its CAS number 4542-75-0, is an organic compound characterized by its molecular formula C14H12Br2OC_{14}H_{12}Br_{2}O. This compound features a biphenyl ether structure with bromomethyl groups at the para positions of both phenyl rings. It appears as a white to light yellow solid and is notable for its high density (approximately 1.6 g/cm³) and melting point ranging from 94 to 96 °C .

Due to the presence of bromine atoms, 4,4'-Oxybis((bromomethyl)benzene) is likely to be irritating to the skin, eyes, and respiratory system. The bromomethyl groups might also be mutagenic or carcinogenic, requiring careful handling and appropriate personal protective equipment when working with this compound [].

The chemical reactivity of 4,4'-Oxybis((bromomethyl)benzene) primarily involves nucleophilic substitution reactions due to the presence of the bromomethyl groups. These groups can be replaced by various nucleophiles, leading to the formation of different derivatives. Additionally, under specific conditions, the compound can undergo elimination reactions that may yield aromatic compounds. The ether bond can also be cleaved under acidic or basic conditions, further expanding its reactivity profile .

Several methods exist for synthesizing 4,4'-Oxybis((bromomethyl)benzene):

  • Bromomethylation of Diphenyl Ether: This method involves treating diphenyl ether with formaldehyde and hydrobromic acid to introduce bromomethyl groups at the para positions.
  • Electrophilic Aromatic Substitution: Bromine can be introduced via electrophilic aromatic substitution reactions on para-substituted phenols or phenyl ethers.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques can yield this compound from appropriate aryl halides and organobromides .

4,4'-Oxybis((bromomethyl)benzene) finds various applications:

  • Flame Retardant: It is used in plastics and resins to enhance fire resistance.
  • Intermediate in Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
  • Research Reagent: It is utilized in laboratories for studying

Several compounds share structural similarities with 4,4'-Oxybis((bromomethyl)benzene). Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Bromobenzyl AlcoholC7H7BrContains a single bromomethyl group
Bisphenol AC15H16O2Lacks bromine but has similar ether link
Tetrabromobisphenol AC12H6Br4OHighly brominated derivative
4,4'-Dibromodiphenyl EtherC12H8Br2OSimilar ether structure with two bromines

These compounds vary significantly in terms of their chemical properties and applications. The unique presence of two bromomethyl groups in 4,4'-Oxybis((bromomethyl)benzene) distinguishes it from others, particularly in flame retardant applications and potential biological interactions .

XLogP3

4.6

Other CAS

4542-75-0

Wikipedia

4,4'-Bis(bromomethyl)diphenyl ether

Dates

Modify: 2023-08-15

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